28-Norbrassinolide
Overview
Description
28-Norbrassinolide is a member of the brassinosteroid family, a class of polyhydroxylated steroidal plant hormones. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as cell elongation, division, and differentiation, as well as responses to environmental stresses . This compound, specifically, has been identified in various plant species and is known for its potent growth-promoting activities.
Scientific Research Applications
28-Norbrassinolide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of brassinosteroids.
Medicine: Explored for its antiproliferative, anticancer, and antiviral properties in animal cell systems.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 28-Norbrassinolide typically involves multiple steps, starting from sterol precursors. One common synthetic route includes the oxidation of sterols to form the corresponding ketones, followed by reduction and functional group modifications to introduce the necessary hydroxyl groups . The reaction conditions often require the use of strong oxidizing agents, such as chromium trioxide, and reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in biotechnological methods, such as microbial fermentation and plant cell cultures, are being explored to produce brassinosteroids more efficiently .
Chemical Reactions Analysis
Types of Reactions: 28-Norbrassinolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: Reduction of ketones to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Introduction of functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various hydroxylated derivatives of this compound, which can exhibit different biological activities .
Comparison with Similar Compounds
28-Norbrassinolide is structurally similar to other brassinosteroids, such as brassinolide and 24-epibrassinolide. it is unique in its specific hydroxylation pattern and biological activity . Similar compounds include:
Brassinolide: The first discovered brassinosteroid, known for its potent growth-promoting effects.
24-Epibrassinolide: Another widely studied brassinosteroid with similar but distinct biological activities.
Properties
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O6/c1-14(2)10-22(29)24(31)15(3)17-6-7-18-16-13-33-25(32)20-11-21(28)23(30)12-27(20,5)19(16)8-9-26(17,18)4/h14-24,28-31H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNLSQRTIXIHGW-BNYRCUELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551143 | |
Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77736-43-7 | |
Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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